molecular formula C7HClF6 B6296674 3-Chloro-2,4,6-trifluoro-benzotrifluoride CAS No. 120770-02-7

3-Chloro-2,4,6-trifluoro-benzotrifluoride

Cat. No.: B6296674
CAS No.: 120770-02-7
M. Wt: 234.52 g/mol
InChI Key: FSDZMHHYSFAKNE-UHFFFAOYSA-N
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Description

3-Chloro-2,4,6-trifluoro-benzotrifluoride is a chemical compound known for its unique properties and applications in various industries. It is a derivative of benzotrifluoride and is characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is widely used in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2,4,6-trifluoro-benzotrifluoride can be synthesized through several methods. One common laboratory method involves the coupling of an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst. The reaction can be represented as follows:

PhX+CF3IPhCF3(where X = I, Br)\text{PhX} + \text{CF}_3\text{I} \rightarrow \text{PhCF}_3 \quad (\text{where X = I, Br}) PhX+CF3​I→PhCF3​(where X = I, Br)

For industrial production, the compound is typically synthesized by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor:

PhCCl3+3HFPhCF3+3HCl\text{PhCCl}_3 + 3 \text{HF} \rightarrow \text{PhCF}_3 + 3 \text{HCl} PhCCl3​+3HF→PhCF3​+3HCl

This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4,6-trifluoro-benzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while oxidation and reduction can produce different functionalized derivatives .

Scientific Research Applications

3-Chloro-2,4,6-trifluoro-benzotrifluoride has numerous applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules and as a tool for studying biochemical pathways.

    Medicine: It serves as a precursor in the synthesis of various medicinal compounds, including potential drug candidates.

    Industry: It is employed in the manufacture of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Chloro-2,4,6-trifluoro-benzotrifluoride exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific reactions and conditions employed .

Comparison with Similar Compounds

3-Chloro-2,4,6-trifluoro-benzotrifluoride can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various applications.

Properties

IUPAC Name

2-chloro-1,3,5-trifluoro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF6/c8-5-3(10)1-2(9)4(6(5)11)7(12,13)14/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDZMHHYSFAKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)F)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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